molecular formula C12H18Cl2N4 B1461124 5-methyl-1-(piperidin-4-yl)-1H-benzo[d][1,2,3]triazole dihydrochloride CAS No. 2034154-83-9

5-methyl-1-(piperidin-4-yl)-1H-benzo[d][1,2,3]triazole dihydrochloride

Cat. No. B1461124
CAS RN: 2034154-83-9
M. Wt: 289.2 g/mol
InChI Key: AFVCXSAVJYSGNH-UHFFFAOYSA-N
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Description

“5-methyl-1-(piperidin-4-yl)-1H-benzo[d][1,2,3]triazole dihydrochloride” is a chemical compound with the CAS Number: 2034154-83-9 . It has a molecular weight of 289.20412 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H16N4.2ClH/c1-9-2-3-12-11(8-9)14-15-16(12)10-4-6-13-7-5-10;;/h2-3,8,10,13H,4-7H2,1H3;2*1H . This indicates the presence of 12 carbon atoms, 16 hydrogen atoms, 4 nitrogen atoms, and 2 chlorine atoms in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 289.21 . The compound is in solid form . Unfortunately, other specific properties such as boiling point, melting point, and density are not available .

Scientific Research Applications

Anticancer Properties

  • Molecular Docking Studies for Anticancer Activity : A study by Karayel (2021) focused on the tautomeric properties and conformations of benzimidazole derivatives bearing 1,2,4-triazole. The study includes compound 5, which consists of a piperidin-1-yl group. The compound showed strong binding affinity with potential anti-cancer activity, particularly in the EGFR kinase domain ATP binding site, indicating its utility in anticancer research (Karayel, 2021).

Antimicrobial Activities

  • Synthesis and Antimicrobial Activities : Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives with antimicrobial properties. This study indicates the potential use of such compounds in developing antimicrobial agents (Bektaş et al., 2007).
  • Synthesis and Antimicrobial Activity of Oxadiazole Derivatives : Krolenko et al. (2016) found that new oxadiazole derivatives containing piperidine exhibited strong antimicrobial activity, highlighting their potential in antimicrobial applications (Krolenko et al., 2016).

Synthesis and Structural Analysis

  • Synthesis and Structure of Salts : A study by Hlazunova (2020) focused on synthesizing and characterizing structures of salts of a compound containing a 1,2,4-triazole derivative, which shows the compound's significance in developing potentially bioactive compounds (Hlazunova, 2020).
  • Theoretical Study of Hydrazone-Hydrazine Tautomerism : Zhang et al. (2019) conducted a theoretical study on compounds including 1,2,4-triazole derivatives, which provides insight into their molecular structures and potential applications in various fields of chemistry (Zhang et al., 2019).

Future Directions

Piperidine derivatives, which include “5-methyl-1-(piperidin-4-yl)-1H-benzo[d][1,2,3]triazole dihydrochloride”, have been extensively studied and utilized in different therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertensive, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Therefore, the future directions of research could involve further exploration of these therapeutic potentials.

Mechanism of Action

properties

IUPAC Name

5-methyl-1-piperidin-4-ylbenzotriazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4.2ClH/c1-9-2-3-12-11(8-9)14-15-16(12)10-4-6-13-7-5-10;;/h2-3,8,10,13H,4-7H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFVCXSAVJYSGNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(N=N2)C3CCNCC3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-methyl-1-(piperidin-4-yl)-1H-benzo[d][1,2,3]triazole dihydrochloride
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5-methyl-1-(piperidin-4-yl)-1H-benzo[d][1,2,3]triazole dihydrochloride
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5-methyl-1-(piperidin-4-yl)-1H-benzo[d][1,2,3]triazole dihydrochloride
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5-methyl-1-(piperidin-4-yl)-1H-benzo[d][1,2,3]triazole dihydrochloride
Reactant of Route 5
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5-methyl-1-(piperidin-4-yl)-1H-benzo[d][1,2,3]triazole dihydrochloride
Reactant of Route 6
5-methyl-1-(piperidin-4-yl)-1H-benzo[d][1,2,3]triazole dihydrochloride

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